molecular formula C6H10F2 B13217416 1,1-Difluoro-3-methylcyclopentane

1,1-Difluoro-3-methylcyclopentane

Cat. No.: B13217416
M. Wt: 120.14 g/mol
InChI Key: NBSJCAVRXHCOAD-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-methylcyclopentane is a fluorinated cycloalkane with the molecular formula C6H10F2 This compound is characterized by the presence of two fluorine atoms attached to the same carbon atom in a cyclopentane ring, along with a methyl group at the third carbon position

Preparation Methods

The synthesis of 1,1-difluoro-3-methylcyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane derivatives with fluorinating agents. For instance, the reaction of 3-methylcyclopentene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. Industrial production methods may involve the use of more scalable and cost-effective fluorinating agents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1-Difluoro-3-methylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions can lead to the formation of hydrocarbons.

    Addition Reactions: The double bonds in cyclopentane derivatives can participate in addition reactions with halogens or hydrogen.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3-methylcyclopentanol.

Scientific Research Applications

1,1-Difluoro-3-methylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of biologically active molecules.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1,1-difluoro-3-methylcyclopentane exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density and reactivity of the molecule, leading to unique reaction pathways. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1,1-Difluoro-3-methylcyclopentane can be compared with other fluorinated cycloalkanes, such as 1,1-difluorocyclopentane and 1,1-difluoro-2-methylcyclopentane. These compounds share similar structural features but differ in the position and number of substituents. The unique arrangement of fluorine and methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C6H10F2

Molecular Weight

120.14 g/mol

IUPAC Name

1,1-difluoro-3-methylcyclopentane

InChI

InChI=1S/C6H10F2/c1-5-2-3-6(7,8)4-5/h5H,2-4H2,1H3

InChI Key

NBSJCAVRXHCOAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(F)F

Origin of Product

United States

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